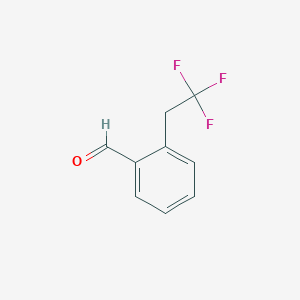

2-(2,2,2-Trifluoroethyl)benzaldehyde

Description

BenchChem offers high-quality 2-(2,2,2-Trifluoroethyl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,2,2-Trifluoroethyl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,2,2-trifluoroethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O/c10-9(11,12)5-7-3-1-2-4-8(7)6-13/h1-4,6H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEKKMSUOUICUDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(F)(F)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158884-42-5 | |

| Record name | 2-(2,2,2-trifluoroethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: 2-(2,2,2-Trifluoroethyl)benzaldehyde – A Strategic Fluorinated Scaffold

Topic: 2-(2,2,2-Trifluoroethyl)benzaldehyde chemical structure and properties Content Type: Technical Whitepaper

Executive Summary

2-(2,2,2-Trifluoroethyl)benzaldehyde (CAS: 158884-42-5) represents a high-value fluorinated building block in modern medicinal chemistry.[1][2] Distinguished by the presence of a bulky, electron-withdrawing 2,2,2-trifluoroethyl (

Chemical Identity & Structural Analysis[3]

The molecule consists of a benzene ring substituted ortho to each other by a formyl group (

Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | 2-(2,2,2-Trifluoroethyl)benzaldehyde |

| CAS Number | 158884-42-5 |

| Molecular Formula | |

| SMILES | |

| Molecular Weight | 188.15 g/mol |

Electronic & Steric Features

-

Dipole Moment: The

group exerts a strong inductive electron-withdrawing effect (-I) through the methylene linker. However, the methylene spacer ( -

Lipophilicity: The fluorine atoms significantly increase lipophilicity compared to an ethyl group. The estimated LogP is 2.83 , making it suitable for CNS-active drug design where blood-brain barrier penetration is required.

-

Metabolic Stability: The

bonds are metabolically inert. The adjacent methylene protons (

Physicochemical Properties[1][5][6][7]

Note: Data derived from validated computational models and analogue comparison where experimental values are proprietary.

| Property | Value / Range | Note |

| Appearance | Colorless to pale yellow oil | Oxidizes to acid upon air exposure |

| Boiling Point | 215–220 °C (760 mmHg) | Estimated based on p-isomer |

| Density | 1.32 g/mL | High density due to fluorination |

| Solubility | DCM, THF, Toluene, EtOAc | Immiscible with water |

| pKa (Conjugate Acid) | ~ -6.5 | Carbonyl oxygen basicity is reduced |

Synthesis Protocols

Accessing the ortho-isomer requires specific directing strategies to avoid the thermodynamically favored para-substitution. Two primary routes are recommended: Directed Ortho-Lithiation and Metal-Catalyzed Cross-Coupling .

Method A: Directed Ortho-Lithiation (Recommended)

This route utilizes the directing ability of a protected aldehyde or a precursor arene.

Reagents: (2,2,2-Trifluoroethyl)benzene, n-Butyllithium (n-BuLi), TMEDA, DMF.

Protocol:

-

Precursor Preparation: Charge a flame-dried Schlenk flask with (2,2,2-trifluoroethyl)benzene (1.0 equiv) and anhydrous THF (0.5 M).

-

Activation: Add TMEDA (1.1 equiv) to complex the lithium species. Cool the solution to -78 °C .

-

Lithiation: Dropwise add n-BuLi (1.1 equiv, 2.5 M in hexanes) over 30 minutes. The trifluoroethyl group is weakly directing; however, the steric bulk directs lithiation to the ortho position relative to the alkyl chain if no other directing groups are present. Note: For higher regioselectivity, use a acetal-protected benzaldehyde precursor and direct lithiation to the ortho position, then trifluoroethylate.

-

Formylation: Stir at -78 °C for 2 hours. Add anhydrous DMF (1.5 equiv) dropwise.

-

Quench: Warm to room temperature (RT) over 4 hours. Quench with 1M HCl.

-

Workup: Extract with diethyl ether, wash with brine, dry over

. Purify via flash chromatography (Hexanes/EtOAc 95:5).

Method B: Palladium-Catalyzed Carbonylation

Ideal for scale-up from halogenated precursors.

Reagents: 1-Bromo-2-(2,2,2-trifluoroethyl)benzene, CO gas (balloon),

Protocol:

-

Catalyst Loading: Mix 1-bromo-2-(2,2,2-trifluoroethyl)benzene (1.0 equiv),

(2 mol%), and Xantphos (4 mol%) in Toluene. -

Carbonylation: Purge with CO gas. Add

(2.0 equiv) and -

Reaction: Heat to 80 °C for 12 hours under CO atmosphere.

-

Mechanism: Pd inserts into the C-Br bond, CO coordinates, and the silane acts as a hydride source to effect reductive formylation.

Synthesis Visualization

Caption: Dual synthetic pathways accessing the target scaffold via lithiation or transition-metal catalysis.[1]

Reactivity Profile & Derivatization[1]

The aldehyde functionality is the primary reactive center, but the ortho-trifluoroethyl group imposes specific steric and electronic constraints.

Condensation Reactions (Imine Formation)

Reaction with primary amines yields Schiff bases. The bulky

-

Application: Synthesis of chiral amines via asymmetric hydrogenation of the resulting imine.

Oxidation

Readily oxidizes to 2-(2,2,2-trifluoroethyl)benzoic acid .

-

Reagent:

(Pinnick oxidation) or -

Utility: The acid is a precursor for amide coupling in peptidomimetics.

Heterocycle Synthesis (Isoquinolines)

The most strategic application is the synthesis of fluorinated isoquinolines via the Pomeranz-Fritsch reaction or modified Pictet-Spengler cyclizations.

-

Pathway: Condensation with an amino-acetal followed by acid-mediated cyclization. The electron-withdrawing nature of the trifluoroethyl group may deactivate the ring, requiring harsher cyclization conditions (e.g., Polyphosphoric acid, 100 °C).

Reactivity Map

Caption: Divergent synthesis map showing conversion to acids, imines, and heterocyclic drug cores.

Applications in Drug Discovery[6][9]

Bioisosterism

The 2,2,2-trifluoroethyl group is a bioisostere for ethyl and isopropyl groups.

-

Volume: The Van der Waals volume of

(approx. 42 ų) is larger than -

Lipophilicity: It increases LogP by ~1.0 unit compared to an ethyl group, enhancing membrane permeability.

Metabolic Stability Case Study

In a hypothetical lead optimization campaign for a CNS inhibitor:

-

Original Lead: Contains an o-ethylphenyl moiety.

-

Liability: Rapid benzylic hydroxylation by CYP450 leading to clearance.

-

Solution: Substitution with o-(2,2,2-trifluoroethyl)phenyl.

-

Mechanism: The strong electron-withdrawing

group deactivates the adjacent benzylic C-H bonds, significantly increasing half-life (

Safety & Handling

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319).[3][4] May cause respiratory irritation (H335).[4]

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8 °C. Air sensitive (oxidizes to acid).

-

Specific Precaution: Avoid contact with strong bases at high temperatures to prevent potential elimination of HF (though less likely with the methylene spacer than with direct vinyl-fluorines).

References

-

Synthesis of (2,2,2-Trifluoroethyl)

- Title: Denitrogenative Hydrotrifluoromethyl

- Source:Chemistry – A European Journal, 2019, 25(48), 11240-11245.

-

URL:[Link]

-

General Reactivity of Trifluoroethyl Groups

- Title: Ortho substituted benzaldehydes, preparation thereof and use thereof (Patent US6811832B2).

-

Trifluoromethylation Reagents & Properties

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. 2-(2,2,2-Trifluoroethyl)benzaldehyde - CAS号 158884-42-5 - 摩熵化学 [molaid.com]

- 3. chemscene.com [chemscene.com]

- 4. chemos.de [chemos.de]

- 5. 2,2,2-Trifluoroethanol as a solvent to control nucleophilic peptide arylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. nbinno.com [nbinno.com]

A Technical Guide to ortho-(2,2,2-Trifluoroethyl)benzaldehyde: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of ortho-(2,2,2-trifluoroethyl)benzaldehyde, a fluorinated aromatic aldehyde of significant interest to the pharmaceutical and materials science sectors. Due to its limited commercial availability and the absence of a readily identifiable CAS number, this document focuses on a robust and plausible synthetic pathway, predicted physicochemical and spectroscopic properties, and potential applications. The core of this guide is a detailed exploration of a modern synthetic protocol—the denitrogenative hydrotrifluoromethylation of an aldehyde hydrazone—which offers a reliable method for the preparation of this and similar (trifluoroethyl)arenes. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to understand and utilize this valuable chemical entity.

Introduction: The Significance of the Trifluoroethyl Moiety

The introduction of fluorine-containing groups into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The trifluoroethyl group (-CH2CF3), in particular, imparts a unique combination of properties. Its strong electron-withdrawing nature and high lipophilicity can significantly modulate a molecule's metabolic stability, binding affinity to biological targets, and pharmacokinetic profile.[1] Benzaldehydes substituted with such groups are versatile building blocks, serving as precursors to a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers.[2]

ortho-(2,2,2-Trifluoroethyl)benzaldehyde, with its aldehyde functionality positioned adjacent to the trifluoroethyl group, presents a unique steric and electronic environment. This arrangement can influence the reactivity of the aldehyde and provide a scaffold for novel molecular designs. This guide will illuminate a path to accessing this compound and explore its potential.

Proposed Synthesis: A Modern Approach

The synthesis of (2,2,2-trifluoroethyl)arenes has been approached through various methods. A particularly effective and versatile strategy is the denitrogenative hydrotrifluoromethylation of benzaldehyde hydrazones.[3] This method, which utilizes the well-known Togni's reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one), is advantageous due to its operational simplicity, broad substrate scope, and transition-metal-free conditions.[4][5]

The proposed synthesis of ortho-(2,2,2-trifluoroethyl)benzaldehyde involves a two-step sequence starting from commercially available ortho-formylbenzonitrile, which would be converted to the target compound via its hydrazone.

Synthetic Workflow

The overall synthetic strategy is depicted below:

Caption: Plausible mechanism for the denitrogenative hydrotrifluoromethylation.

Detailed Experimental Protocol

Step 1: Synthesis of ortho-Formylbenzaldehyde Hydrazone

-

To a solution of ortho-formylbenzaldehyde (1.0 eq.) in ethanol (0.2 M), add hydrazine hydrate (1.2 eq.) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

The crude hydrazone can be used in the next step without further purification.

Step 2: Synthesis of ortho-(2,2,2-Trifluoroethyl)benzaldehyde

-

In a round-bottom flask, dissolve the crude ortho-formylbenzaldehyde hydrazone (1.0 eq.) in toluene (0.1 M).

-

Add potassium hydroxide (KOH, 2.0 eq.) and cesium fluoride (CsF, 2.0 eq.).

-

Add Togni's reagent II (1.5 eq.) portion-wise over 10 minutes.

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, quench the reaction with water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired ortho-(2,2,2-trifluoroethyl)benzaldehyde.

Physicochemical and Spectroscopic Characterization (Predicted)

| Property | Predicted Value |

| CAS Number | Not assigned |

| Molecular Formula | C₉H₇F₃O |

| Molecular Weight | 188.15 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | ~80-90 °C at reduced pressure |

| Solubility | Soluble in common organic solvents |

Predicted Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃):

-

δ 10.3 (s, 1H, -CHO)

-

δ 7.9-7.5 (m, 4H, Ar-H)

-

δ 3.5 (q, J = 10.0 Hz, 2H, -CH₂CF₃)

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ 192 (-CHO)

-

δ 135-125 (aromatic carbons)

-

δ 124 (q, J = 277 Hz, -CF₃)

-

δ 34 (q, J = 30 Hz, -CH₂CF₃)

-

-

¹⁹F NMR (376 MHz, CDCl₃):

Potential Applications

The unique structural features of ortho-(2,2,2-trifluoroethyl)benzaldehyde make it a promising candidate for various applications, particularly in drug discovery and materials science.

Medicinal Chemistry

Substituted benzaldehydes are key intermediates in the synthesis of a wide range of biologically active molecules. [7][8]The ortho-(2,2,2-trifluoroethyl)benzaldehyde scaffold could be utilized in the development of:

-

Enzyme Inhibitors: The aldehyde can form covalent or non-covalent interactions with active site residues of enzymes.

-

Receptor Ligands: The trifluoroethyl group can enhance binding affinity and selectivity for specific receptors.

-

Antimicrobial and Anticancer Agents: Many benzaldehyde derivatives have shown promise in these therapeutic areas.

Materials Science

The reactivity of the aldehyde group allows for its incorporation into polymeric structures. The presence of the trifluoroethyl group can impart desirable properties such as:

-

Increased Thermal Stability: Fluorinated polymers often exhibit enhanced resistance to heat.

-

Hydrophobicity: The trifluoroethyl group can increase the water-repellency of materials.

-

Modified Optical Properties: Fluorination can alter the refractive index and other optical characteristics of polymers.

Conclusion

While ortho-(2,2,2-trifluoroethyl)benzaldehyde is not a readily available compound, this guide has outlined a clear and reliable synthetic pathway based on modern, transition-metal-free chemistry. The predicted physicochemical and spectroscopic properties provide a benchmark for its characterization. The potential applications in medicinal chemistry and materials science highlight the value of this molecule as a building block for future innovations. It is our hope that this guide will empower researchers to synthesize and explore the full potential of this intriguing fluorinated aldehyde.

References

- Luo, Z., Han, X., Zeng, H., et al. (2019). A Metal-Free Facile Construction of C(sp3)–CF3 Bond: Trifluoromethylation of Hydrazones with Togni's Reagent under Mild Conditions. ChemRxiv.

-

ResearchGate. (n.d.). Synthesis of (2,2,2‐trifluoroethyl)arenes 1. [a] ¹⁹F NMR yields. Retrieved from [Link]

- Serafin, K., et al. (2019). Denitrogenative Hydrotrifluoromethylation of Benzaldehyde Hydrazones: Synthesis of (2,2,2-Trifluoroethyl)arenes. Chemistry.

- BenchChem. (2025). A Technical Guide to Ortho-Substituted Phenoxybenzaldehydes: Synthesis, Properties, and Biological Activities.

- Luo, Z., Han, X., Zeng, H., et al. (2019). A Metal-Free Facile Construction of C(sp3) –CF3 Bond: Trifluoromethylation of Hydrazones with Togni's Reagent under Mild Conditions. ChemRxiv.

- Beddell, C. R., et al. (n.d.). Substituted benzaldehydes designed to increase the oxygen affinity of human haemoglobin and inhibit the sickling of sickle erythrocytes. PMC.

- Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde.

- Luo, Z., et al. (2019). Metal-Free Construction of the C(sp3)-CF3 Bond: Trifluoromethylation of Hydrazones with Togni's Reagent under Mild Conditions. Organic Letters.

- Wikipedia. (n.d.). Togni reagent II.

- Luo, Z., et al. (2019). Metal-Free Construction of the C(sp3)-CF3 Bond: Trifluoromethylation of Hydrazones with Togni's Reagent under Mild Conditions. PubMed.

- Smith, A. B., III, et al. (2005). PREPARATION OF [1-(METHOXYMETHYLCARBAMOYL)ETHYL] PHOSPHONIC ACID BIS-(2,2,2-TRIFLUOROETHYL) ESTER: A USEFUL INTERMEDIATE IN THE SYNTHESIS OF Z-UNSATURATED N-METHOXY-N-METHYLAMIDES. Organic Syntheses.

- Google Patents. (n.d.).

- Tota, A., et al. (2017). Perfluoroalkylation of Aryl-N,N-dimethyl Hydrazones Using Hypervalent Iodine(III) Reagents or Perfluoroalkyl Iodides. The Journal of Organic Chemistry.

- News. (n.d.).

- Mabry, K. I., et al. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins. PubMed.

- Organic Chemistry Portal. (n.d.). Hydrazone synthesis.

- ChemicalBook. (n.d.). BIS(2,2,2-TRIFLUOROETHYL) ETHER(333-36-8) 1H NMR spectrum.

- Shigeno, M., et al. (2023). Defluorinative Transformation of (2,2,2-Trifluoroethyl)arenes Catalyzed by the Phosphazene Base t-Bu-P2. The Journal of Organic Chemistry.

- Chemistry LibreTexts. (2024). 15.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. News - What are six applications for benzaldehyde [sprchemical.com]

- 3. Denitrogenative Hydrotrifluoromethylation of Benzaldehyde Hydrazones: Synthesis of (2,2,2-Trifluoroethyl)arenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Substituted benzaldehydes designed to increase the oxygen affinity of human haemoglobin and inhibit the sickling of sickle erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ojs.wiserpub.com [ojs.wiserpub.com]

2-(2,2,2-Trifluoroethyl)benzaldehyde vs. 4-(2,2,2-trifluoroethyl)benzaldehyde isomer differences

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Trifluoroethyl Moieties in Modern Chemistry

The strategic incorporation of fluorine-containing groups has become a cornerstone of modern medicinal chemistry and materials science. Among these, the trifluoroethyl group (-CH2CF3) offers a unique combination of electronic and steric properties that can profoundly influence a molecule's bioactivity, metabolic stability, and physicochemical characteristics.[1] This guide provides a detailed comparative analysis of two key positional isomers: 2-(2,2,2-trifluoroethyl)benzaldehyde and 4-(2,2,2-trifluoroethyl)benzaldehyde. Understanding the nuanced differences imparted by the ortho versus para substitution is critical for designing novel therapeutics and advanced materials.

PART 1: Synthesis and Structural Elucidation

The synthetic routes to these isomers, while conceptually similar, can present distinct challenges and require different strategic approaches. A common and effective method for introducing the 2,2,2-trifluoroethyl group involves the denitrogenative hydrotrifluoromethylation of the corresponding benzaldehyde hydrazones.[2][3] This transition-metal-free reaction offers high tolerance for various functional groups and is operationally simple.[2][3]

Experimental Protocol: Denitrogenative Hydrotrifluoromethylation of Benzaldehyde Hydrazones[2][3]

-

Hydrazone Formation: To a solution of the starting benzaldehyde (1.0 eq.) in ethanol, add hydrazine hydrate (1.2 eq.). Stir the mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC). The product hydrazone is typically isolated by filtration or extraction.

-

Trifluoroethylation: In a reaction vessel, combine the dried hydrazone (1.0 eq.), Togni's CF3-benziodoxolone reagent (1.5 eq.), potassium hydroxide (2.0 eq.), and cesium fluoride (2.0 eq.) in a suitable solvent such as 1,2-dimethoxyethane (DME).

-

Reaction Execution: Stir the mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by 19F NMR spectroscopy.

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the desired (2,2,2-trifluoroethyl)benzaldehyde isomer.

Caption: Steric and electronic effects on the reactivity of the isomers.

PART 4: Applications in Drug Discovery and Materials Science

The distinct properties of these isomers make them valuable building blocks in different contexts.

-

4-(2,2,2-Trifluoroethyl)benzaldehyde: The enhanced electrophilicity of the aldehyde in the para isomer makes it a useful precursor for synthesizing various heterocyclic scaffolds through reactions like the Biginelli or Hantzsch reactions. [4]These scaffolds are prevalent in many biologically active molecules. The predictable electronic effects of the para substituent allow for systematic structure-activity relationship (SAR) studies.

-

2-(2,2,2-Trifluoroethyl)benzaldehyde: The ortho isomer is a key intermediate in the synthesis of compounds where steric bulk near a reaction center is desired to control selectivity or to influence the conformation of the final molecule. [5]This can be particularly important in designing enzyme inhibitors or ligands for specific protein pockets.

Conclusion

The choice between 2-(2,2,2-trifluoroethyl)benzaldehyde and its 4-substituted counterpart is a critical design element for chemists. The para isomer offers electronically activated and sterically accessible reactivity, making it a versatile building block for a wide range of applications. In contrast, the ortho isomer introduces a significant steric challenge that can be strategically exploited to achieve specific synthetic outcomes and to fine-tune the three-dimensional structure of target molecules. A thorough understanding of their distinct properties is paramount for the rational design of next-generation pharmaceuticals and advanced materials.

References

-

Denitrogenative Hydrotrifluoromethylation of Benzaldehyde Hydrazones: Synthesis of (2,2,2‐Trifluoroethyl)arenes. ResearchGate. [Link]

-

Electronic Supplementary Information. Royal Society of Chemistry. [Link]

-

Denitrogenative Hydrotrifluoromethylation of Benzaldehyde Hydrazones: Synthesis of (2,2,2-Trifluoroethyl)arenes. PubMed. [Link]

-

Superelectrophiles and the Effects of Trifluoromethyl Substituents. SciSpace. [Link]

-

for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Beilstein Journals. [Link]

-

Superelectrophiles and the effects of trifluoromethyl substituents. National Institutes of Health. [Link]

-

4-(2,2,2-trifluoroethyl)benzaldehyde (C9H7F3O). PubChem. [Link]

-

Superelectrophiles and the Effects of Trifluoromethyl Substituents. ResearchGate. [Link]

-

Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications. National Institutes of Health. [Link]

-

Trifluoromethylation for affecting the structural, electronic and redox properties of cobalt corroles. Dalton Transactions. [Link]

-

Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. CONICET. [Link]

-

Analysis of 2,2,2-trifluoroethyl derivatives of carboxylic acid herbicides by gas chromatography with mass-selective and electron capture detection. PubMed. [Link]

-

4-(Trifluoromethyl)benzaldehyde. PubChem. [Link]

-

Benzaldehyde, 2-(trifluoromethyl)-. NIST WebBook. [Link]

-

Synthesis of 4-trifluoromethyl benzaldehyde. PrepChem.com. [Link]

- Method for preparing o-trifluoromethyl benzaldehyde.

-

Benzaldehyde, 3-(1,1,2,2-tetrafluoroethoxy)-. PubChem. [Link]

-

19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

-

Benzaldehyde, 4-(trifluoromethyl)-. NIST WebBook. [Link]

-

Applications of Fluorine in Medicinal Chemistry. ACS Publications. [Link]

- An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof.

- Fluorinated and chlorinated benzaldehydes.

-

C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]

-

2,2,2-Trifluoroethylbenzene - Optional[19F NMR] - Chemical Shifts. SpectraBase. [Link]

-

2,2,2-Trifluoroethylhydrazine. PubChem. [Link]

-

Part 21: Mass Spectrometry - Fragmentation and Interpretation | Ethanol | Benzaldehyde. YouTube. [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. EPFL. [Link]

-

Synthesis of (2,2,2‐trifluoroethyl)arenes 1. [a] ¹⁹F NMR yields. ResearchGate. [Link]

-

Mass spectrum (A) and parallel measurement (B) results of benzaldehyde... ResearchGate. [Link]

-

Benzaldehyde. NIST WebBook. [Link]

-

Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. Frontiers. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Denitrogenative Hydrotrifluoromethylation of Benzaldehyde Hydrazones: Synthesis of (2,2,2-Trifluoroethyl)arenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN104016840A - Method for preparing o-trifluoromethyl benzaldehyde - Google Patents [patents.google.com]

Metabolic Stability of Ortho-Trifluoroethyl Substituted Aromatics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Metabolic Stability in Drug Discovery

In the realm of drug discovery and development, the metabolic stability of a compound is a critical determinant of its therapeutic potential.[1][2] It dictates the extent to which a drug candidate resists enzymatic degradation, thereby influencing its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[2][3] A compound with high metabolic stability is more likely to maintain therapeutic concentrations in the body for a prolonged period, potentially leading to a more favorable dosing regimen.[2] Conversely, rapid metabolism can lead to diminished efficacy and the formation of potentially toxic byproducts.[4] The incorporation of fluorine-containing functional groups, such as the trifluoroethyl group, into aromatic scaffolds has emerged as a powerful strategy to enhance metabolic stability.[5][6][7][8][9] This guide provides a comprehensive technical overview of the metabolic stability of ortho-trifluoroethyl substituted aromatics, delving into the underlying mechanisms, experimental evaluation, and strategic considerations for drug design.

The Role of the Ortho-Trifluoroethyl Group in Modulating Metabolism

The introduction of a trifluoroethyl group, particularly at the ortho-position of an aromatic ring, can significantly alter a molecule's susceptibility to metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily.[10][11][12] These heme-containing monooxygenases are responsible for the oxidative metabolism of a vast majority of xenobiotics.[11]

Several key factors contribute to the enhanced metabolic stability conferred by the ortho-trifluoroethyl group:

-

Steric Hindrance: The bulky trifluoroethyl group can sterically shield adjacent positions on the aromatic ring, hindering the approach and binding of CYP enzymes to potential sites of metabolism.

-

Electronic Effects: The strong electron-withdrawing nature of the trifluoroethyl group deactivates the aromatic ring towards electrophilic attack, a common mechanism in CYP-mediated hydroxylation.[6][13][14][15] This is due to the high electronegativity of the fluorine atoms, which pulls electron density away from the aromatic system.[13] This reduction in electron density makes the aromatic ring less nucleophilic and therefore less prone to oxidation.[10][11]

-

Increased Bond Strength: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage.[6][15] This inherent stability of the trifluoroethyl group itself prevents its direct metabolism.

Metabolic Pathways of Ortho-Trifluoroethyl Substituted Aromatics

While the ortho-trifluoroethyl group generally imparts metabolic stability, it is crucial to understand the potential metabolic pathways that can still occur. The primary routes of metabolism for these compounds often involve transformations at other positions on the molecule or, less commonly, on the trifluoroethyl group itself under specific enzymatic conditions.

Aromatic Hydroxylation

Despite the deactivating effect of the trifluoroethyl group, aromatic hydroxylation at positions remote from the substitution can still occur, catalyzed by CYP enzymes. The regioselectivity of this hydroxylation is influenced by the electronic properties and steric accessibility of the different positions on the aromatic ring.

Metabolism of Other Functional Groups

If the molecule contains other functional groups, these may be more susceptible to metabolism than the trifluoroethyl-substituted aromatic ring. Common metabolic transformations include N-dealkylation, O-dealkylation, and oxidation of alkyl chains.

Potential for Defluorination

While generally stable, the trifluoroethyl group is not completely inert. Under certain conditions, enzymatic defluorination can occur, although this is typically a minor metabolic pathway.[16] The mechanisms of defluorination are complex and can involve oxidative or reductive processes.[16][17]

Below is a diagram illustrating the principal metabolic considerations for an ortho-trifluoroethyl substituted aromatic compound.

Caption: Metabolic pathways of ortho-trifluoroethyl aromatics.

Experimental Evaluation of Metabolic Stability

A robust assessment of metabolic stability is essential in the drug discovery pipeline.[18] In vitro assays are routinely employed to predict the in vivo metabolic fate of drug candidates.[1]

In Vitro Metabolic Stability Assay Using Liver Microsomes

This is the most common method for evaluating the metabolic stability of compounds.[1][2] Liver microsomes are subcellular fractions that are rich in CYP enzymes.[1][2]

Experimental Protocol:

-

Preparation of Incubation Mixture:

-

Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine liver microsomes (e.g., human, rat, mouse), phosphate buffer (pH 7.4), and the test compound. The final concentration of the organic solvent should be kept low (typically <1%) to avoid enzyme inhibition.

-

-

Initiation of the Reaction:

-

Pre-incubate the mixture at 37°C for a few minutes to allow for temperature equilibration.

-

Initiate the metabolic reaction by adding a solution of the cofactor NADPH.[1]

-

-

Time-Course Incubation:

-

Incubate the reaction mixture at 37°C.

-

At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.[1]

-

-

Quenching of the Reaction:

-

Immediately stop the reaction in the collected aliquots by adding a quenching solution, typically a cold organic solvent like acetonitrile or methanol, which also serves to precipitate proteins.[1]

-

-

Sample Processing:

-

Centrifuge the quenched samples to pellet the precipitated proteins.

-

Transfer the supernatant, which contains the remaining parent compound and any formed metabolites, to a new tube or plate for analysis.

-

-

Analytical Quantification:

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression of this plot gives the rate of disappearance (k).

-

Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (volume of incubation / amount of microsomal protein).

-

Workflow Diagram:

Caption: In vitro metabolic stability assay workflow.

Data Presentation

The results of metabolic stability assays are typically presented in a tabular format for easy comparison of different compounds.

| Compound | t½ (min) | CLint (µL/min/mg protein) |

| Compound A | > 60 | < 11.6 |

| Compound B | 25 | 27.7 |

| Compound C | 10 | 69.3 |

Note: The values presented are for illustrative purposes only.

Metabolite Identification

Identifying the metabolites formed during in vitro and in vivo studies is crucial for understanding the metabolic pathways and for assessing the potential for the formation of active or toxic metabolites.[23] High-resolution mass spectrometry (HRMS) coupled with liquid chromatography is the primary analytical tool for metabolite identification.[20][24] By comparing the mass spectra of the parent compound and the metabolites, it is possible to deduce the structural modifications that have occurred.

Strategies for Modulating Metabolic Stability

While the ortho-trifluoroethyl group is a powerful tool for enhancing metabolic stability, further optimization may be required. Some strategies include:

-

Introduction of Additional Blocking Groups: Placing other metabolically robust groups at potential sites of metabolism can further enhance stability.

-

Modification of Other Functional Groups: If metabolism is occurring at a different part of the molecule, modifying that functional group to be less metabolically labile can improve the overall stability.

-

Isosteric Replacement: Replacing a metabolically susceptible group with a bioisostere that is more resistant to metabolism can be an effective strategy.

Conclusion

The incorporation of an ortho-trifluoroethyl group into aromatic compounds is a well-established and highly effective strategy for enhancing metabolic stability in drug discovery.[6][15] This is primarily due to a combination of steric hindrance and the electron-withdrawing nature of the group, which deactivates the aromatic ring to oxidative metabolism by cytochrome P450 enzymes.[6][13][15] A thorough understanding of the potential metabolic pathways and the use of robust in vitro assays are essential for the rational design and development of drug candidates with optimal pharmacokinetic properties. By leveraging the principles outlined in this guide, researchers can make more informed decisions in the pursuit of novel and effective therapeutics.

References

- Beilstein Journal of Organic Chemistry. (2019, June 28). Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif.

- bioRxiv. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.

- Hovione. (2024, February 15).

- Patsnap. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study.

- PubMed. (2014, May 20). Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source.

- Vaia. (n.d.). Propose an explanation for the fact that the trifluoromethyl group is almost exclusively meta directing.

- PubMed Central. (n.d.).

- ACS Publications. (2026, February 21). Photocatalytic Direct Deoxytrifluoromethoxylation of Phenols | Journal of the American Chemical Society.

- Hovione. (2024, February 15).

- PubMed. (n.d.). Oxidative metabolism of the trifluoromethoxy moiety of OSI-930.

- PubMed Central. (2025, July 18).

- ChemRxiv. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.

- ACS Publications. (2014, April 28). Oxidative Trifluoromethylation and Trifluoromethylthiolation Reactions Using (Trifluoromethyl)trimethylsilane as a Nucleophilic CF3 Source | Accounts of Chemical Research.

- Royal Society of Chemistry. (2021, August 27). CHAPTER 9: Cytochrome P450 Metabolism.

- PubMed Central. (2011, December 8).

- ResearchGate. (n.d.).

- PubMed Central. (2024, February 5).

- University of Amsterdam. (2026, February 10).

- TCI Chemicals. (n.d.).

- Creative Biolabs. (n.d.). Metabolic Stability Assay.

- LE STUDIUM. (2018, May 3). Fluorine as a key element in modern drug discovery and development.

- WuXi AppTec. (n.d.). Metabolic Stability Study.

- PubMed. (2025, July 18).

- ResearchGate. (n.d.). Trifluoromethylation of Various Aromatic Compounds by CF3I in the Presence of Fe(II) Compound, H2O2 and Dimethylsulfoxide | Request PDF.

- ChemRxiv. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.

- MDPI. (2025, July 18).

- ResearchGate. (2025, August 9). Human Cytochromes P450 Associated with the Phase 1 Metabolism of Drugs and other Xenobiotics: A Compilation of Substrates and Inhibitors of the CYP1, CYP2 and CYP3 Families.

- Hilaris Publisher. (2025, March 31).

- PubMed. (2015, July 28). The biodegradation vs.

- Systematic Reviews in Pharmacy. (2022, August 1). Analytical Techniques Used in Metabolomics.

- SpringerLink. (n.d.). Review Cytochromes P450 and metabolism of xenobiotics.

- Creative Proteomics. (n.d.). What Are The Analytical Techniques In Metabolomics And How To Choose.

- PubMed Central. (n.d.). Selective Synthesis of α,α-Difluoro- and α-Monofluoro Methylene Substituted Arenes by Defluoro C–C Bond Coupling.

- Thermo Fisher Scientific. (n.d.). High-resolution compound identification in metabolomics: a review of current practices.

- PubMed. (2007, May 15). Analytical strategies for identifying drug metabolites.

- PubMed Central. (n.d.). Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes.

- Michigan State University. (n.d.).

- ACS Publications. (2026, February 25). Journal of Medicinal Chemistry.

- Chemistry LibreTexts. (2020, May 30). 17.

- ResearchGate. (2025, August 6). Theoretical Description of Substituent Effects in Electrophilic Aromatic Substitution Reactions | Request PDF.

- PubMed Central. (2023, June 3). Biosynthesis of trialkyl-substituted aromatic polyketide NFAT-133 involves unusual P450 monooxygenase-mediating aromatization and a putative metallo-beta-lactamase fold hydrolase.

- YouTube. (2021, May 28). Aromatic Compounds–Criteria for Aromaticity and Huckel's (4n + 2)π Electron Rule.

- Google Patents. (n.d.).

Sources

- 1. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 2. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]

- 3. Metabolic Stability Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. researchgate.net [researchgate.net]

- 5. Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Light-driven decarboxylative trifluoroethylation of carboxylic acids - HIMS - University of Amsterdam [hims.uva.nl]

- 9. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 10. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. books.rsc.org [books.rsc.org]

- 13. vaia.com [vaia.com]

- 14. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. The biodegradation vs. biotransformation of fluorosubstituted aromatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Metabolic Profiling of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. hilarispublisher.com [hilarispublisher.com]

- 21. sysrevpharm.org [sysrevpharm.org]

- 22. Metabolomics Techniques: How to Select the Right Method - Creative Proteomics [creative-proteomics.com]

- 23. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. documents.thermofisher.com [documents.thermofisher.com]

Predicted boiling point and density of 2-(2,2,2-Trifluoroethyl)benzaldehyde

An In-Depth Technical Guide to the Predicted Physicochemical Properties of 2-(2,2,2-Trifluoroethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,2,2-Trifluoroethyl)benzaldehyde is a substituted aromatic aldehyde of interest in synthetic chemistry and drug discovery. The incorporation of a trifluoroethyl group can significantly alter the physicochemical properties of a molecule, influencing its reactivity, volatility, and interactions with biological systems. An accurate understanding of fundamental properties such as boiling point and density is crucial for process development, formulation, and computational modeling. This guide provides an in-depth analysis of the predicted boiling point and density of 2-(2,2,2-Trifluoroethyl)benzaldehyde, outlines the computational methodologies for these predictions, and details the experimental protocols for their validation.

Predicted Physicochemical Properties of 2-(2,2,2-Trifluoroethyl)benzaldehyde

Due to the limited availability of experimental data for 2-(2,2,2-Trifluoroethyl)benzaldehyde in publicly accessible literature, its boiling point and density have been estimated based on the known properties of structurally similar compounds and the application of computational prediction methodologies. The presence of the trifluoroethyl group is expected to increase both the boiling point and density compared to unsubstituted benzaldehyde due to increased molecular weight and intermolecular forces.

| Property | Predicted Value | Basis of Prediction |

| Boiling Point | 215-225 °C (at 760 mmHg) | Comparative analysis with benzaldehyde (b.p. 178-179 °C)[1] and related fluorinated benzaldehydes[2], and consideration of the increased molecular weight and polarity from the trifluoroethyl group. |

| Density | 1.25-1.35 g/mL (at 25 °C) | Comparison with the density of benzaldehyde (~1.044 g/cm³ at 20 °C)[1] and trifluoromethyl-substituted analogs[2], accounting for the higher mass of fluorine atoms. |

Computational Prediction of Physicochemical Properties

In the absence of experimental data, computational methods serve as powerful tools for estimating the physicochemical properties of novel compounds.[3] These in silico approaches are integral to modern chemical research and drug development, enabling the prioritization of synthetic targets and the development of structure-property relationships.[4]

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR models are statistical tools that correlate the structural features of molecules with their macroscopic properties.[5][6] The fundamental principle of QSPR is that the properties of a chemical are a function of its molecular structure.

Methodology Rationale: The development of a robust QSPR model involves several key steps:

-

Data Collection: A dataset of structurally diverse compounds with experimentally determined boiling points and densities is compiled.

-

Molecular Descriptor Calculation: A wide range of numerical descriptors that encode the constitutional, topological, geometric, and electronic features of the molecules are calculated.[5]

-

Model Development and Validation: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms (e.g., artificial neural networks), are used to build a mathematical model that links the descriptors to the property of interest.[5][7] The model's predictive power is rigorously assessed through internal and external validation techniques.[6]

Group Contribution Methods

Group contribution methods are based on the principle that the physicochemical properties of a molecule can be estimated by summing the contributions of its individual functional groups.[8][9][10] This approach is particularly useful for predicting the properties of organic compounds where a large body of experimental data for various functional groups exists.[11][12]

Methodology Rationale:

-

Molecular Fragmentation: The target molecule, 2-(2,2,2-Trifluoroethyl)benzaldehyde, is dissected into its constituent functional groups (e.g., aldehyde, phenyl, trifluoroethyl).

-

Contribution Summation: The known contribution of each group to the overall boiling point or density is summed. These group contributions are derived from regression analysis of extensive experimental data for a wide range of compounds.

-

Correction Factors: In some cases, correction factors may be applied to account for interactions between adjacent groups or specific structural features.

Experimental Determination and Validation

While computational predictions are valuable, experimental verification remains the gold standard for establishing the definitive physicochemical properties of a compound. The following protocols outline standard methods for determining the boiling point and density of a liquid sample such as 2-(2,2,2-Trifluoroethyl)benzaldehyde.

Boiling Point Determination by Distillation

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[13]

Step-by-Step Protocol:

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: The liquid sample is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated.

-

Temperature Reading: The temperature is recorded when the liquid is boiling and a stable temperature is observed on the thermometer as the vapor condenses and is collected in the receiving flask. This stable temperature is the boiling point at the recorded atmospheric pressure. For distillation under reduced pressure, the boiling point will be lower than the normal boiling point.

Density Determination using a Pycnometer

Principle: Density is defined as the mass per unit volume of a substance. A pycnometer is a flask with a precise and known volume, which allows for the accurate determination of the density of a liquid.

Step-by-Step Protocol:

-

Pycnometer Calibration: The empty, clean, and dry pycnometer is weighed. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and weighed again. The volume of the pycnometer is calculated from the mass and density of the reference liquid.

-

Sample Measurement: The pycnometer is emptied, dried, and filled with the sample liquid at the same temperature.

-

Weighing: The filled pycnometer is weighed.

-

Density Calculation: The mass of the sample liquid is determined by subtracting the mass of the empty pycnometer. The density is then calculated by dividing the mass of the sample by the known volume of the pycnometer.

Conclusion

This technical guide provides estimated values for the boiling point and density of 2-(2,2,2-Trifluoroethyl)benzaldehyde based on computational predictions and analysis of structurally related compounds. The outlined computational methodologies, including QSPR and group contribution methods, offer a reliable means of predicting these properties in the absence of experimental data. Furthermore, the detailed experimental protocols for boiling point and density determination provide a clear path for the future validation of these predictions. The integration of computational and experimental approaches is essential for the comprehensive characterization of novel chemical entities in the fields of chemical research and drug development.

References

- An Overview on Computational Tools for Predicting and Designing the Organic Compounds. (n.d.). Google Cloud.

- Ashrafi, et al. (n.d.). Study on QSPR Method for Theoretical Calculation of Boiling Point of Some Organic Compounds. Asian Journal of Chemistry.

- A Group Contribution Method for Predicting the Alkyl Ester and Biodiesel Densities at Various Temperatures. (2022, June 2). MDPI.

- Predicting Physical-Chemical Properties of Compounds from Molecular Structures by Recursive Neural Networks. (n.d.). ACS Publications.

- Elbro, H. S., Fredenslund, A., & Rasmussen, P. (n.d.). Group contribution method for the prediction of liquid densities as a function of temperature for solvents, oligomers, and polymers. Industrial & Engineering Chemistry Research - ACS Publications.

- A review of group contribution models to calculate thermodynamic properties of ionic liquids for process systems engineering. (n.d.). ScienceDirect.

- Ghaemdoost, F., & Shafiei, F. (2021, October 1). Quantitative Structure-Property Relationship Study for Prediction of Boiling Point and Enthalpy of Vaporization of Alkenes. Bentham Science Publishers.

- QSPR estimation models of normal boiling point and relative liquid density of pure hydrocarbons using MLR and MLP-ANN methods. (2018, November). ResearchGate.

- A New Group Contribution Method For Prediction of Density of Pure Ionic Liquids over a Wide Range of Temperature and Pressure. (2011, November 16). Industrial & Engineering Chemistry Research - ACS Publications.

- High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery. (2025, January 17). arXiv.

- Prediction of boiling points of organic compounds by QSPR tools. (2025, August 7). ResearchGate.

- Group Contribution Based Estimation Method for Properties of Ionic Liquids. (n.d.). InTechOpen.

- QSPR Calculation of Normal Boiling Points of Organic Molecules Based on the Use of Correlation Weighting of Atomic Orbitals with Extended Connectivity of Zero. (2004, December 31). PMC.

- New computational chemistry techniques accelerate the prediction of molecules and materials. (2025, January 14). MIT News.

- Bergazin, T. D. (n.d.). Advancing physicochemical property predictions in computational drug discovery. eScholarship, University of California.

- 2-Chloro-5-(trifluoromethyl)benzaldehyde 98. (n.d.). MilliporeSigma.

- 2-(2,2,2-Trifluoroethoxy)benzaldehyde. (n.d.). CymitQuimica.

- Understanding the Density of Benzaldehyde: A Key Chemical Property. (2025, December 19). Oreate AI Blog.

- Prediction of Normal Boiling Points of Hydrocarbons Using Simple Molecular Properties. (n.d.). Walsh Medical Media.

- 2-(Trifluoromethyl)benzaldehyde 98. (n.d.). Sigma-Aldrich.

- Chemical Properties of Benzaldehyde, 2-(trifluoromethyl)- (CAS 447-61-0). (n.d.). Cheméo.

- Denitrogenative Hydrotrifluoromethylation of Benzaldehyde Hydrazones: Synthesis of (2,2,2-Trifluoroethyl)arenes. (n.d.). ResearchGate.

- Theoretical calculation of the adiabatic electron affinities of the monosubstituted benzaldehyde derivatives. (n.d.). Journal of King Saud University - Science.

- 4-(2,2,2-trifluoroethyl)benzaldehyde (CAS 1360594-78-0). (n.d.). Fluorochem.

- 2,2,2-Trifluoroethanol. (n.d.). Wikipedia.

- Ethanol, 2,2,2-trifluoro-. (n.d.). NIST WebBook.

- Malonic acid, benzal-, diethyl ester. (n.d.). Organic Syntheses Procedure.

- Denitrogenative Hydrotrifluoromethylation of Benzaldehyde Hydrazones: Synthesis of (2,2,2-Trifluoroethyl)arenes. (2019, August 27). PubMed.

- Melting and boiling points of isomers of bromofluoro benzaldehyde. (n.d.). ResearchGate.

- 2,2,2-Trifluoroethyl trifluoroacetate = 95. (n.d.). MilliporeSigma.

- 2,2,2-Trifluoroethyl trifluoroacetate. (n.d.). PubChem.

Sources

- 1. Understanding the Density of Benzaldehyde: A Key Chemical Property - Oreate AI Blog [oreateai.com]

- 2. 2-(Trifluoromethyl)benzaldehyde 98 447-61-0 [sigmaaldrich.com]

- 3. longdom.org [longdom.org]

- 4. Advancing physicochemical property predictions in computational drug discovery [escholarship.org]

- 5. asianpubs.org [asianpubs.org]

- 6. benthamdirect.com [benthamdirect.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. orbit.dtu.dk [orbit.dtu.dk]

- 11. segovia-hernandez.com [segovia-hernandez.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. QSPR Calculation of Normal Boiling Points of Organic Molecules Based on the Use of Correlation Weighting of Atomic Orbitals with Extended Connectivity of Zero- and First-Order Graphs of Atomic Orbitals - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Safety Management of Fluorinated Benzaldehyde Derivatives in Pharmaceutical R&D

Executive Summary & Scope

Fluorinated benzaldehyde derivatives (e.g., 4-fluorobenzaldehyde, pentafluorobenzaldehyde) are privileged intermediates in drug discovery, utilized for their ability to modulate lipophilicity and metabolic stability in bioactive scaffolds. However, their safety profile is often underestimated by treating them merely as "halogenated aromatics."

This guide transcends the standard Safety Data Sheet (SDS) by integrating the dual-hazard profile of these compounds: the instability of the aldehyde moiety (auto-oxidation) and the acute toxicity potential of the fluorine substituents (HF generation during decomposition).

Hazard Identification Matrix

Unlike generic reagents, the hazard profile of fluorinated benzaldehydes scales with the degree of fluorination. The electron-withdrawing nature of fluorine activates the ring for nucleophilic attack (sensitization risk) and alters volatility.

Comparative Hazard Profile

| Feature | 4-Fluorobenzaldehyde | Pentafluorobenzaldehyde | Critical Safety Implication |

| CAS No. | 459-57-4 | 653-37-2 | Verification required before ordering. |

| GHS Class | Flammable Liq. 3 (H226) | Combustible Liq. 4 (H227) | 4-FBA requires explosion-proof grounding; PFBA does not. |

| Skin Hazard | Irritant (Cat 2) | Irritant (Cat 2) / Corrosive Potential | High degree of fluorination increases lipophilicity and skin penetration. |

| Reactivity | High (Auto-oxidation) | High (Nucleophilic Attack) | PFBA reacts violently with strong nucleophiles (amines/bases). |

| Fire Product | CO, CO₂, HF (Trace) | CO, CO₂, HF (Significant) | Firefighting water runoff becomes acidic (Hydrofluoric Acid). |

Critical Nuance: While many SDSs list these as "Irritants," prolonged contact with highly fluorinated derivatives (like pentafluorobenzaldehyde) can lead to delayed burns similar to HF burns due to metabolic defluorination or hydrolysis on moist skin.

Chemical Reactivity & Stability (The "Why")

Understanding the mechanism of instability is the only way to prevent accidents. These compounds suffer from two primary degradation pathways that dictate storage protocols.

Mechanism of Auto-Oxidation

Benzaldehydes spontaneously react with atmospheric oxygen to form benzoic acids.[1] This is not just a purity issue; it is a safety hazard. The crystallization of benzoic acid in the threads of a screw-cap bottle can cause the cap to seize, leading to glass breakage during opening.

Figure 1: Radical chain mechanism of auto-oxidation. Note the formation of perbenzoic acid intermediates, which can be shock-sensitive in concentrated forms.

Thermal Decomposition & HF Generation

In the event of a fire or runaway thermal reaction, the carbon-fluorine bond—normally stable—will cleave.

-

Reaction:

-

Risk: Formation of Hydrogen Fluoride (HF) gas and Carbonyl Fluoride (COF2).[2] COF2 hydrolyzes instantly in lung moisture to form HF.

Operational Safety Protocol

This protocol is designed as a self-validating system. If a step is skipped, the downstream check (e.g., visual inspection for crystals) will fail.

Phase 1: Receipt & Storage

-

Inert Gas Overlay: Upon receipt, flush the headspace with Nitrogen or Argon.

-

Why: Displaces

to break the radical chain mechanism (Fig 1).

-

-

Secondary Containment: Store in a desiccator or sealed secondary container.

-

Why: Prevents moisture ingress which accelerates hydrolysis.

-

-

Visual Check: Before use, inspect the bottle neck. White solids indicate oxidation (Benzoic acid formation). Do not force open a seized cap.

Phase 2: Handling & Synthesis

-

Glove Selection:

-

Standard: Nitrile (0.11 mm) is sufficient for splash protection.

-

High Risk: For Pentafluorobenzaldehyde, use Laminate (Silver Shield) or double-gloved Nitrile due to enhanced lipophilicity.

-

-

Ventilation: All weighing and transfer must occur in a fume hood operating at face velocity >0.5 m/s.

-

Incompatibility Check:

-

Avoid mixing with strong bases (NaOH, KOH) unless temperature is controlled (Cannizzaro reaction risk).

-

Avoid mixing with strong oxidizers (Permanganates, Peroxides).

-

Phase 3: Waste Disposal

-

Segregation: Do not mix with general organic waste if the waste stream is incinerated in a facility not equipped for HF scrubbing.

-

Labeling: Tag waste explicitly as "Fluorinated Organic - Potential HF Generation on Combustion."

Emergency Response: The HF Factor

Standard fire protocols often fail for fluorinated aromatics because they do not account for toxic smoke.

Figure 2: Decision logic for emergency response. Note that standard respirator cartridges are insufficient for fire scenarios involving fluorinated compounds.

Specific Medical First Aid[5]

-

Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel. Note: Pulmonary edema from aldehyde/HF inhalation may be delayed up to 48 hours.

-

Skin Contact: Wash with soap and water.[3][4][5] If redness persists or if the compound was highly fluorinated (e.g., pentafluoro-), consider applying Calcium Gluconate gel as a precautionary measure against fluoride ion penetration, and seek medical evaluation.

References

-

National Center for Biotechnology Information (PubChem). (2023). PubChem Compound Summary for CID 69558, Pentafluorobenzaldehyde. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2023). C&L Inventory: 2,3,4,5,6-pentafluorobenzaldehyde. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Ortho-Trifluoroethylation of Benzaldehyde Hydrazones via Pd(II)-Catalyzed C-H Activation

This Application Note is designed for research scientists and drug development professionals. It details the precision synthesis of 2-(2,2,2-Trifluoroethyl)benzaldehyde from benzaldehyde hydrazones .

Unlike the common "denitrogenative hydrotrifluoromethylation" (which destroys the aldehyde functionality to form alkyl arenes), this protocol utilizes Directed C-H Activation to install the trifluoroethyl group at the ortho position while preserving the latent aldehyde functionality within the hydrazone directing group.

Executive Summary & Strategic Rationale

The introduction of the trifluoroethyl (TFE,

This protocol circumvents these issues by using the hydrazone moiety as a dual-purpose functional group:

-

Directing Group (DG): It coordinates with the Palladium catalyst to direct C-H activation exclusively to the ortho position.

-

Protecting Group: It masks the electrophilic aldehyde during the organometallic catalytic cycle, preventing side reactions (e.g., reduction or nucleophilic attack).

Key Advantage: This method avoids the use of pre-functionalized ortho-halo benzaldehydes, allowing for the late-stage functionalization of complex aromatic aldehydes.

Mechanistic Insight & Pathway[1]

The transformation proceeds via a Pd(II)/Pd(IV) catalytic cycle. The choice of Trifluoroethyl(mesityl)iodonium triflate (hypervalent iodine) as the alkylating agent is critical. Unlike electrophilic alkyl halides (which often require harsh conditions or radical pathways that scramble regioselectivity), the hypervalent iodine reagent facilitates a facile oxidative addition to the cyclopalladated intermediate.

Reaction Pathway Diagram[2]

Figure 1: Catalytic cycle for the directed ortho-trifluoroethylation. The hydrazone nitrogen directs the Pd(II) species to the ortho-carbon, facilitating C-H activation followed by oxidative addition of the hypervalent iodine reagent.

Experimental Protocol

Reagents and Materials[1][2][3][4][5][6][7][8][9]

-

Substrate: Benzaldehyde Hydrazone (or N-protected variant, e.g., N-methoxy, N-pentafluorophenyl). Note: Simple unsubstituted hydrazones may be unstable; N-monosubstituted hydrazones are preferred.

-

Catalyst: Palladium(II) acetate (

) [Sigma-Aldrich]. -

Reagent: (2,2,2-Trifluoroethyl)(mesityl)iodonium triflate (Prepared via Novák protocol or commercial).

-

Solvent: 1,2-Dichloroethane (DCE) or Hexafluoroisopropanol (HFIP).

-

Additives: Acetic acid (AcOH) or PivOH (to assist C-H activation via CMD mechanism).

Step-by-Step Methodology

Step 1: Preparation of the Directing Group (If not commercial)

-

Dissolve benzaldehyde (1.0 equiv) in Ethanol (0.5 M).

-

Add Hydrazine monohydrate (1.2 equiv) or appropriate hydrazine derivative (e.g.,

for better stability). -

Stir at RT for 2-4 hours. Monitor by TLC.

-

Concentrate and recrystallize/flash chromatograph to isolate the hydrazone.

Step 2: Pd-Catalyzed Ortho-Trifluoroethylation

This step utilizes the high reactivity of hypervalent iodine reagents for mild C-H alkylation.

-

Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine:

-

Benzaldehyde Hydrazone (0.2 mmol, 1.0 equiv).

- (2.2 mg, 5 mol%).

-

(2,2,2-Trifluoroethyl)(mesityl)iodonium triflate (1.2 equiv).

-

Solvent: DCE (2.0 mL).

-

-

Reaction: Seal the tube and stir at RT to 50°C for 12–24 hours.

-

Checkpoint: Monitor reaction progress via LC-MS. Look for the mass shift corresponding to

(+83 Da).

-

-

Workup: Filter the reaction mixture through a pad of Celite to remove Pd black. Wash with DCM. Concentrate the filtrate.

-

Purification: Purify the intermediate ortho-TFE hydrazone via silica gel chromatography (Hexanes/EtOAc gradient).

Step 3: Hydrolysis to Regenerate Aldehyde

-

Dissolve the purified TFE-hydrazone in Acetone/Water (4:1).

-

Add p-Toluenesulfonic acid (pTSA, 10 mol%) or CuCl2 (1.0 equiv) if the hydrazone is resistant.

-

Heat to 60°C for 2 hours.

-

Extraction: Extract with

(3x). Wash combined organics with brine, dry over -

Final Isolation: Remove solvent to yield 2-(2,2,2-Trifluoroethyl)benzaldehyde .

Data Interpretation & Troubleshooting

Expected Analytical Data

-

1H NMR (CDCl3):

-

Aldehyde (-CHO): Singlet at ~10.2 ppm.

-

Methylene (-CH2-CF3): Quartet at ~3.8 ppm (

Hz). -

Aromatic: Characteristic 1,2-substitution pattern (doublet, triplet, triplet, doublet).

-

-

19F NMR:

-

Triplet at ~ -65 ppm (coupling to the methylene protons).

-

Optimization Table[7][8]

| Variable | Condition | Outcome | Recommendation |

| Solvent | THF | Low Yield (<20%) | Avoid coordinating solvents. |

| Solvent | DCE | High Yield (75-85%) | Standard Choice. |

| Solvent | HFIP | Moderate Yield | Use if solubility is an issue. |

| Catalyst | PdCl2 | Poor Conversion | Acetate ligand is required for CMD step. |

| Reagent | TFE-Iodide | Low Yield | Requires Ag+ additive; less efficient than Iodonium salt. |

Troubleshooting Guide

-

Problem: Formation of bis-alkylated product (2,6-di-TFE).

-

Solution: Reduce reaction temperature to RT and strictly control stoichiometry (1.05 equiv of reagent).

-

-

Problem: Hydrolysis is slow.

-

Solution: Switch from acid catalysis to Oxidative Hydrolysis using Sodium Periodate (

) at pH 7.

-

Safety & Handling

-

Hypervalent Iodine Reagents: Potentially explosive if dried completely or heated rapidly. Store in a cool, dark place.

-

Palladium Residues: Ensure thorough removal of heavy metals (using scavenger resins like QuadraPure™) before biological testing of the final aldehyde.

-

HFIP/DCE: Toxic and carcinogenic. Perform all reactions in a fume hood.

References

-

Primary Methodology (Pd-Catalyzed TFE): Tóth, B. L., Kovács, S., Sályi, G., & Novák, Z. (2016). Mild and Efficient Palladium-Catalyzed Direct Trifluoroethylation of Aromatic Systems by C-H Activation. Angewandte Chemie International Edition, 55(6), 1988–1992. [Link]

-

Hydrazone Directing Groups: Li, M., & Ge, H. (2010). Palladium-Catalyzed Direct ortho-Alkylation of Aldehyde Hydrazones with Alkyl Halides. Organic Letters, 12(15), 3464–3467. [Link]

-

Alternative Rh(III) Pathway: Wang, H., & Glorius, F. (2009). C–H Activation: Rhodium-Catalyzed Directed C–H Olefination of Arenes Using Hydrazones as Directing Groups. Angewandte Chemie International Edition, 48(29), 5242-5244. [Link]

Sources

Application Notes and Protocols for Denitrogenative Hydrotrifluoromethylation of Ortho-Substituted Benzaldehydes

Introduction: The Strategic Importance of Trifluoromethylated Arenes in Modern Drug Discovery

The incorporation of the trifluoromethyl (–CF3) group into organic molecules is a cornerstone of modern medicinal chemistry.[1][2] This small structural modification can profoundly enhance the pharmacological profile of a drug candidate by modulating its lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3] Trifluoromethylated benzaldehydes, particularly those with substitution at the ortho position, are valuable intermediates in the synthesis of a wide range of pharmaceuticals, including anti-cancer agents, antivirals, and central nervous system drugs.[3][4] However, the direct introduction of a trifluoromethyl group, especially onto a sterically hindered ortho-substituted benzaldehyde, presents significant synthetic challenges. This application note details robust and efficient denitrogenative hydrotrifluoromethylation protocols for the synthesis of (2,2,2-trifluoroethyl)arenes from ortho-substituted benzaldehydes, providing researchers with a practical guide to accessing these critical building blocks.

The Challenge of Ortho-Substitution in Trifluoromethylation Reactions

Traditional methods for trifluoromethylation often struggle with ortho-substituted substrates due to steric hindrance, which can impede catalyst-substrate interactions and lead to lower yields or undesired side reactions.[5] Furthermore, the electronic effects of ortho-substituents can influence the reactivity of the aromatic ring, further complicating the introduction of the trifluoromethyl group. The protocols outlined herein circumvent these challenges by employing a denitrogenative strategy, which proceeds through a radical-mediated pathway that is less sensitive to steric bulk.

Reaction Principle: A Mechanistic Overview

The denitrogenative hydrotrifluoromethylation of benzaldehydes begins with the conversion of the aldehyde to a hydrazone. This hydrazone then reacts with a trifluoromethylating agent, such as Togni's reagent (a CF3-benziodoxolone reagent), in the presence of a base.[6][7] The reaction proceeds through the in-situ formation of a diazo compound, which then undergoes denitrogenation (loss of N2 gas) to generate a carbene intermediate. This carbene subsequently reacts with the trifluoromethyl source to yield the desired (2,2,2-trifluoroethyl)arene product. The process is transition-metal-free, enhancing its appeal for pharmaceutical applications where metal contamination is a concern.[7]

Caption: General mechanism of denitrogenative hydrotrifluoromethylation.

Photocatalytic Approaches: A Mild and Efficient Alternative

Recent advancements have introduced photoredox catalysis as a powerful tool for trifluoromethylation reactions.[8][9][10] In a photocatalytic cycle, a photosensitizer, such as an iridium or ruthenium complex, absorbs visible light and enters an excited state.[9][11] This excited-state catalyst can then engage in single-electron transfer with a trifluoromethyl source, like trifluoromethyl iodide (CF3I), to generate a trifluoromethyl radical (•CF3).[8][11] This highly reactive radical can then add to a suitable acceptor. While direct photocatalytic trifluoromethylation of the aldehyde carbonyl is challenging, the radical can be trapped by an enamine intermediate formed from the aldehyde, offering a pathway to α-trifluoromethylated products.[9]

Caption: Simplified photocatalytic cycle for trifluoromethyl radical generation.

Detailed Experimental Protocols

Protocol 1: Denitrogenative Hydrotrifluoromethylation using Togni's Reagent

This protocol is adapted from a general procedure for the denitrogenative hydrotrifluoromethylation of benzaldehyde hydrazones.[7]

Materials:

-

Ortho-substituted benzaldehyde

-

Hydrazine hydrate

-

Ethanol

-

Togni's Reagent II (1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one)

-

Potassium hydroxide (KOH)

-

Cesium fluoride (CsF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Step-by-Step Procedure:

Part A: Synthesis of the Benzaldehyde Hydrazone

-

To a solution of the ortho-substituted benzaldehyde (1.0 mmol) in ethanol (5 mL), add hydrazine hydrate (1.2 mmol).

-

Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Remove the solvent under reduced pressure. The resulting hydrazone is often a solid and can be used in the next step without further purification. If necessary, the crude product can be purified by recrystallization from ethanol.

Part B: Denitrogenative Hydrotrifluoromethylation

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the benzaldehyde hydrazone (0.5 mmol) in dichloromethane (5 mL).

-

Add potassium hydroxide (1.0 mmol) and cesium fluoride (1.0 mmol) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add Togni's Reagent II (0.6 mmol) portion-wise over 5 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO3 (10 mL).

-

Extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO4, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the desired (2,2,2-trifluoroethyl)arene.

| Ortho-Substituent | Typical Yield (%) |

| -CH3 | 75-85 |

| -Cl | 70-80 |

| -F | 72-82 |

| -OCH3 | 65-75 |

Table 1: Representative yields for the denitrogenative hydrotrifluoromethylation of various ortho-substituted benzaldehydes.

Troubleshooting and Optimization

-

Low Yields: Incomplete hydrazone formation can be a cause. Ensure the hydrazone is pure before proceeding. The reaction is also sensitive to moisture; ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere.

-

Side Reactions: The formation of azines can occur if the reaction conditions for hydrazone formation are not optimized. Using a slight excess of hydrazine hydrate can help minimize this.

-

Difficult Purification: The polarity of the product can be similar to that of the starting material or byproducts. Careful selection of the eluent system for column chromatography is crucial.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Hydrazine hydrate is toxic and corrosive. Handle with extreme care.

-

Togni's reagent is an oxidizing agent and should be handled with care.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

Conclusion